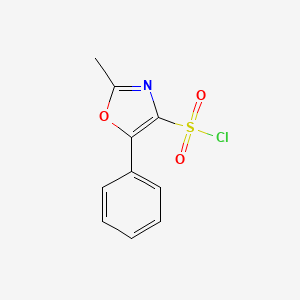
4-(Trifluormethyl)isoindolin-Hydrochlorid
Übersicht
Beschreibung
4-(Trifluoromethyl)isoindoline hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)isoindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)isoindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
4-(Trifluormethyl)isoindolin-Hydrochlorid ist eine Verbindung mit potenziellen Anwendungen in der pharmazeutischen Synthese. Seine Struktur deutet darauf hin, dass es als Baustein für die Synthese verschiedener bioaktiver Moleküle verwendet werden könnte. Die Trifluormethylgruppe ist besonders interessant aufgrund ihrer Fähigkeit, die biologische Aktivität von Molekülen zu beeinflussen .
Entwicklung von Herbiziden
Die Eigenschaften der Verbindung könnten für die Entwicklung von Herbiziden untersucht werden. Ihre strukturellen Merkmale könnten mit bestimmten biologischen Stoffwechselwegen in Pflanzen interagieren, was möglicherweise zur Entwicklung neuer Herbizidklassen führen könnte .
Farbstoff- und Farbindustrie
In der Farbstoff- und Farbindustrie könnte this compound zur Entwicklung neuer Farbstoffe mit einzigartigen Eigenschaften verwendet werden. Das Vorhandensein der Trifluormethylgruppe könnte zur Stabilität und Intensität der Farbe beitragen .
Polymeradditive
Diese Verbindung könnte als Additiv zu Polymeren dienen, um deren Eigenschaften zu verbessern. So könnte es verwendet werden, um die thermische Stabilität oder chemische Beständigkeit bestimmter Kunststoffe zu verbessern .
Organische Synthese
This compound könnte in der organischen Synthese als Reagenz oder Katalysator verwendet werden. Seine einzigartige chemische Struktur könnte die Synthese komplexer organischer Verbindungen erleichtern .
Photochrome Materialien
Die Verbindung könnte Anwendungen bei der Entwicklung photochromer Materialien haben. Dies sind Materialien, die ihre Farbe ändern, wenn sie Licht ausgesetzt sind, und die Struktur der Verbindung könnte der Schlüssel zur Entwicklung neuer Materialien mit schnelleren Reaktionszeiten und besserer Stabilität sein .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include isoindoline, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .
Result of Action
One indole derivative has been reported to show significant spla2 inhibition activity , suggesting that 4-(Trifluoromethyl)isoindoline hydrochloride may have similar effects.
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions can affect its stability.
Biochemische Analyse
Biochemical Properties
It is known that isoindoline derivatives, which include 4-(Trifluoromethyl)isoindoline hydrochloride, have shown promising biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Isoindoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isoindoline derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPDOTXDUZRPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737370 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-59-2 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)

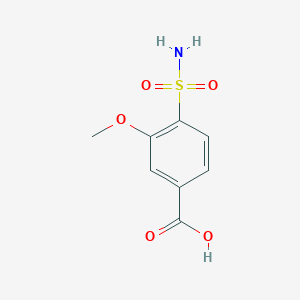
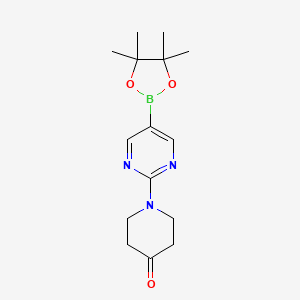
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)
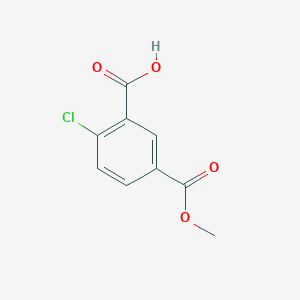
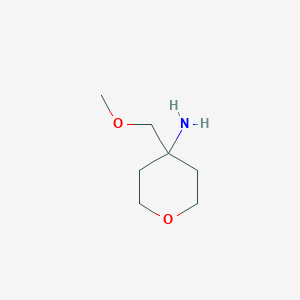
![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)
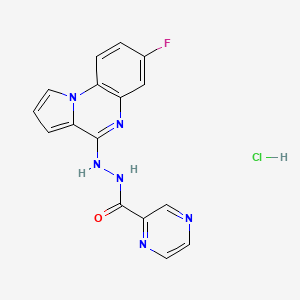
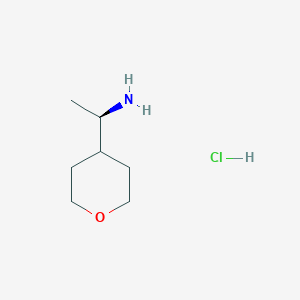
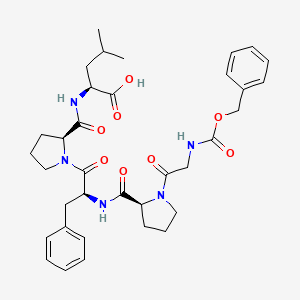
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1530509.png)

